Buprenorphine-d4

Description

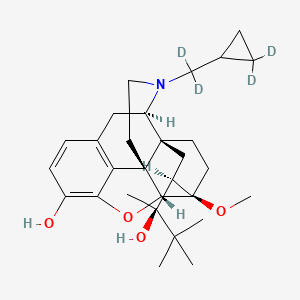

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H41NO4 |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29- |

InChI Key |

RMRJXGBAOAMLHD-UHGBJPCQSA-N |

Isomeric SMILES |

[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Advanced Bioanalytical Methodologies Utilizing Buprenorphine D4 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Quantification

The use of a stable isotope-labeled internal standard, such as Buprenorphine-d4, is fundamental to robust LC-MS/MS quantification. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the ionization efficiency of the target analyte. This compound is the preferred internal standard for the analysis of buprenorphine because it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its mass-to-charge ratio (m/z). oup.comnih.gov

Method Development and Optimization for this compound as an Internal Standard

Method development for quantifying buprenorphine using this compound involves a systematic optimization of mass spectrometric and chromatographic parameters to achieve maximum sensitivity, selectivity, and reproducibility.

The cornerstone of quantitative LC-MS/MS analysis is Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique. In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3). For buprenorphine and its deuterated internal standard, this compound, the protonated molecules [MH]+ serve as the precursor ions.

The selection process involves infusing a standard solution of the compounds into the mass spectrometer to identify the most intense and stable precursor and product ions. The precursor ion for buprenorphine is typically m/z 468, while for this compound, it is m/z 472, reflecting the addition of four deuterium (B1214612) atoms. oup.comresearchgate.net Upon fragmentation, several product ions are generated, and the most abundant and specific ones are chosen for the MRM transitions to ensure specificity and sensitivity. Optimization of parameters like collision energy (CE) and cone voltage is crucial for maximizing the signal of the chosen transitions. researchgate.net In methods analyzing a large number of compounds, a Scheduled MRM™ algorithm can be employed to monitor transitions only around their expected retention time, which optimizes dwell time and cycle time for better data quality. sciex.comsciex.com

The following table summarizes common MRM transitions used in the analysis of Buprenorphine and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Buprenorphine | 468 | 468 | - | oup.com |

| Buprenorphine | 468.3 | 396.2 | 35 | researchgate.net |

| Buprenorphine | 468.1 | 414.1 | 40 | researchgate.net |

| Buprenorphine | 468.0 | 101.1 | 40 | researchgate.net |

| This compound | 472 | 472 | - | oup.com |

| This compound | 472.3 | 400.2 | 52 | sciex.com |

| This compound | 472.1 | 59.3 | 50 | researchgate.net |

| This compound | 472.3 | 400.3 | 35 | researchgate.net |

This is an interactive table. You can sort and filter the data as needed.

Understanding the fragmentation pathways of this compound under Collision-Induced Dissociation (CID) is vital for selecting robust and specific MRM transitions. The fragmentation of this compound closely mirrors that of the unlabeled compound. The protonated molecule [MH]+ of buprenorphine (m/z 468) undergoes characteristic fragmentation upon CID. oup.com

Key fragmentation pathways for buprenorphine include the neutral loss of a water molecule (H₂O) and cleavages of the complex ring structure. oup.com One of the most significant product ions is observed at m/z 396. researchgate.net Another notable fragment appears at m/z 414. oup.com For this compound, the precursor ion at m/z 472 follows analogous fragmentation patterns. For instance, a commonly monitored product ion for this compound is m/z 400.2, corresponding to the fragment that appears at m/z 396.2 for the unlabeled compound. sciex.comresearchgate.net The four-dalton mass shift is maintained in the fragment, indicating that the deuterium atoms are located on a stable part of the molecule that is retained in the product ion. This stability is a critical attribute for an internal standard, as it prevents isotopic exchange during analysis. The intensity of different product ions can be tuned by adjusting the collision energy; for example, at higher collision energies (>40 eV), the buprenorphine precursor ion can be shattered into many low-intensity fragments. oup.com

Chromatographic Separation Strategies for this compound and Analytes

Effective chromatographic separation is essential to resolve the analyte from matrix interferences and ensure accurate quantification. The goal is to achieve a sharp, symmetrical peak shape and a stable retention time.

Due to their nearly identical physicochemical properties, this compound and buprenorphine are not baseline separated but co-elute or elute with a very slight time difference. journalofappliedbioanalysis.com The primary purpose of the chromatography is to separate the analyte from other endogenous and exogenous compounds in the sample matrix.

A variety of reversed-phase columns have been successfully used for this analysis.

C18 Columns : These are widely used and provide good retention and separation for buprenorphine. An Imtakt Unison UK-C18 column (2.1×50mm, 3μm) has been utilized effectively. kinampark.com

Phenyl-Hexyl Columns : A Phenomenex Kinetex Phenyl-Hexyl column offers alternative selectivity, which can be beneficial for separating buprenorphine from complex matrix components. sciex.com

Specialty Columns : Columns with different stationary phases, such as cyanopropyl or Selectra® DA, have also been employed to achieve the desired separation. nih.govjournalofappliedbioanalysis.com

The mobile phase composition is optimized to achieve efficient elution and good peak shape. It typically consists of an aqueous component and an organic solvent.

Organic Solvents : Acetonitrile and methanol (B129727) are the most common organic modifiers. journalofappliedbioanalysis.comnih.gov

Aqueous Phase Additives : Additives are used to control the pH and improve peak shape by minimizing tailing. Formic acid (typically at 0.1%) is frequently used to provide an acidic environment, which promotes the protonation of buprenorphine and enhances its detection in positive ion mode. journalofappliedbioanalysis.comacs.org Ammonium (B1175870) formate (B1220265) or ammonium bicarbonate can also be used as a buffer, sometimes in alkaline mobile phases, to aid in chromatography and ionization. kinampark.comacs.org

A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure that analytes are eluted with optimal peak shape and that the column is cleaned efficiently after each injection. nih.govkinampark.com

Consistent retention times are a key indicator of a stable and reliable chromatographic method. The retention time for this compound should be highly reproducible across a batch of samples. A slight shift in retention time is often observed for deuterated standards compared to their non-deuterated counterparts; for example, one study reported retention times of 2.95 minutes for buprenorphine and 2.92 minutes for this compound. journalofappliedbioanalysis.com The stability of the analytical method is often assessed through validation experiments, including freeze/thaw cycles and long-term storage, to ensure that the quantification remains accurate over time. kinampark.com

Good peak resolution is crucial for separating the analyte from any potential interferences that might have a similar mass-to-charge ratio. While this compound co-elutes with buprenorphine, the chromatographic method must be able to resolve them from other substances. A sufficient number of data points (typically a minimum of 10-15) should be acquired across each chromatographic peak to ensure accurate integration and quantification. sciex.comsciex.com This ensures that the peak area ratio of the analyte to the internal standard is measured precisely, leading to high-quality quantitative results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification

The quantification of buprenorphine in biological samples using GC-MS is a robust analytical approach, significantly enhanced by the use of this compound as an internal standard. This stable, isotopically labeled analog of buprenorphine shares near-identical chemical and physical properties with the analyte, allowing it to co-elute and experience similar ionization and fragmentation patterns. This ensures that variations during sample preparation, derivatization, and injection are accounted for, leading to precise and accurate quantification. The use of this compound is particularly critical in GC-MS methods due to the complexity of biological matrices and the potential for analyte loss at various stages. nih.govnih.govresearchgate.net

Derivatization Procedures for Deuterated Buprenorphine Analysis by GC-MS

Due to the low volatility of buprenorphine and its deuterated counterpart, derivatization is a mandatory step to convert the analytes into more thermally stable and volatile compounds suitable for GC analysis. mdpi.com This chemical modification improves chromatographic peak shape and detection sensitivity.

Common derivatizing agents include:

Pentafluoropropionic anhydride (B1165640) (PFPA) : This agent is frequently used to derivatize the hydroxyl groups of buprenorphine and this compound. The reaction creates pentafluoropropionyl esters, which are highly volatile and possess excellent electron-capturing properties, enhancing sensitivity in certain GC-MS modes. nih.govnih.gov This procedure is integral to methods developed for the simultaneous determination of buprenorphine and its metabolite, norbuprenorphine (B1208861), in human plasma. nih.gov

Acetic Anhydride and Pyridine (B92270) : In some methods, a mixture of acetic anhydride and pyridine is used for derivatization. This combination effectively acetylates the analytes. The acetyl derivative can be particularly useful in mitigating interference issues, especially in urine samples with extremely high concentrations of buprenorphine relative to its metabolites. nih.gov

Silylating Agents : Agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are also employed to create trimethylsilyl (B98337) (TMS) derivatives. However, studies have shown that in certain scenarios, such as when very high concentrations of buprenorphine are present, the TMS derivative of this compound can be subject to interference, potentially leading to inaccurate quantification of other analytes like norbuprenorphine. nih.gov

The choice of derivatization agent is critical and depends on the specific requirements of the assay, including the matrix being analyzed and the potential for analytical interferences.

Ion Monitoring and Spectral Interpretation for this compound Detection

In GC-MS analysis, quantification is typically performed using Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard. This targeted approach dramatically increases sensitivity and selectivity compared to scanning the full mass spectrum.

For methods using PFPA derivatization and positive ion chemical ionization (PCI), the derivatized protonated molecular ions (after a characteristic loss of water) are monitored. A specific GC-PCI-MS method monitors the following ions:

Buprenorphine (derivatized) : m/z 596

This compound (derivatized) : m/z 600 nih.gov

The four-mass-unit difference between the analyte and the internal standard provides a clear distinction, preventing signal overlap while ensuring that both compounds are subjected to the same analytical conditions.

Accurate spectral interpretation is crucial, especially in complex cases. For instance, in urine samples from patients on high doses of buprenorphine, the analyte's concentration can be so high (>25,000 ng/mL) that its isotopic peaks interfere with the signal of the this compound internal standard. nih.gov This "cross-talk" can artificially inflate the internal standard's response, leading to an underestimation of the co-analyte (e.g., norbuprenorphine) concentration. nih.gov Recognizing this potential interference is vital for method development and data validation, sometimes necessitating the use of alternative derivatization strategies or a separate internal standard for the metabolite. nih.gov

Rigorous Method Validation for Deuterated Buprenorphine Assays

The validation of any analytical method is paramount to ensure its reliability, reproducibility, and fitness for its intended purpose. nih.gov When using this compound as an internal standard, validation procedures confirm that the assay consistently provides accurate measurements of buprenorphine concentrations across a range of conditions and in various biological fluids.

Assessment of Analytical Linearity and Calibration Curve Performance

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. Calibration curves are generated by analyzing a series of standards of known concentrations.

A GC-PCI-MS method for buprenorphine in plasma, using this compound as the internal standard, demonstrated excellent linearity over a concentration range of 0.5 to 40 ng/mL. nih.gov The performance of the calibration curve was confirmed by a mean coefficient of determination (r²) of 0.998, indicating a strong linear relationship. nih.gov Another GC-MS method reported excellent linearity from 0.10 to 20.0 ng/mL in human plasma. nih.gov For analysis in meconium using LC-MS/MS with deuterated internal standards, linearity was established from 20 to 2000 ng/g with an r² value greater than 0.98. nih.gov

Table 1: Linearity and Calibration Data for Buprenorphine Assays Using this compound

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) |

| GC-PCI-MS | Plasma | 0.5 - 40 ng/mL | 0.998 nih.gov |

| GC-MS | Plasma | 0.10 - 20.0 ng/mL | Not specified, but described as "excellent" nih.gov |

| LC-MS/MS | Meconium | 20 - 2000 ng/g | >0.98 nih.gov |

| LC-MS/MS | Urine | 2 - 1000 ng/mL | Linear fit reported lcms.cz |

| LC-MS/MS | Urine | 2 - 5000 ng/mL | Quadratic fit reported lcms.cz |

Determination of Quantification Limits (LLOQ) and Sensitivity for Diverse Matrices

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. This parameter defines the sensitivity of the method. The use of this compound helps achieve low LLOQs by compensating for matrix effects and variability at low concentrations.

Method sensitivity varies depending on the analytical technique and the biological matrix:

Plasma : For a GC-PCI-MS method, an LLOQ of 0.5 ng/mL was established in plasma. nih.gov A more sensitive GC-MS method achieved an LLOQ of 0.05 ng/mL for buprenorphine in human plasma. nih.gov

Meconium : In this complex matrix, a validated LC-MS/MS method reported a limit of detection (LOD) of 20 ng/g. nih.gov

Urine : While GC-MS is used, high-sensitivity LC-MS/MS methods demonstrate the potential for very low detection, with LLOQs of 10 pg/mL in urine. nih.govnih.gov

Rabbit Plasma : A validated HPLC-MS² method for pharmacokinetic studies in rabbits established an LLOQ of 0.25 µg/L (or 0.25 ng/mL). mdpi.comnih.gov

Table 2: LLOQ Values for Buprenorphine in Various Biological Matrices

| Matrix | Analytical Method | LLOQ |

| Human Plasma | GC-PCI-MS | 0.5 ng/mL nih.gov |

| Human Plasma | GC-MS | 0.05 ng/mL nih.gov |

| Meconium | LC-MS/MS | 20 ng/g (LOD) nih.gov |

| Rabbit Plasma | HPLC-MS² | 0.25 ng/mL mdpi.comnih.gov |

| Human Urine | LC-MS/MS | 10 pg/mL nih.govnih.gov |

Evaluation of Intra-assay and Inter-assay Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements from the same sample, while accuracy reflects how close the measured value is to the true value. These are assessed both within a single analytical run (intra-assay) and between different runs (inter-assay).

For a GC-PCI-MS method in plasma, quality control samples at 1.0, 2.5, and 12.5 ng/mL showed that both intra- and inter-assay coefficients of variation (CV), a measure of precision, did not exceed 14%. nih.gov The accuracy for this method was within 16% of the target concentrations. nih.gov Another robust GC-MS method reported that interday and intraday assay precision (%CV) and accuracies were all within 15.0%. nih.gov In a method validated for meconium, intra-assay and inter-assay imprecision were found to be ≤13.9% and ≤12.4% respectively, with accuracy being ≥85.7%. nih.gov

Table 3: Precision and Accuracy Data for Buprenorphine Assays

| Analytical Method | Matrix | Concentration Levels (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Target) |

| GC-PCI-MS | Plasma | 1.0, 2.5, 12.5 | <14% nih.gov | <14% nih.gov | Within 16% nih.gov |

| GC-MS | Plasma | Not Specified | <15% nih.gov | <15% nih.gov | Within 15% nih.gov |

| LC-MS/MS | Meconium | 20 - 2000 ng/g | ≤13.9% nih.gov | ≤12.4% nih.gov | ≥85.7% nih.gov |

Recovery and Matrix Effect Assessment Using Stable Isotope Internal Standards

The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to correct for analyte loss during sample extraction and to mitigate the impact of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The underlying principle is that the deuterated standard will behave nearly identically to the unlabeled analyte throughout the analytical process.

Recovery

The recovery of an analyte is a measure of the efficiency of the extraction process. In methods employing this compound, the recovery of buprenorphine is assessed by comparing the analytical response of an analyte spiked into a biological matrix and subjected to the full extraction procedure against the response of the analyte spiked into the final extract solvent. High and consistent recovery is crucial for the sensitivity and accuracy of the assay.

Interactive Data Table: Buprenorphine Recovery with this compound Internal Standard

| Biological Matrix | Analyte | Recovery Rate (%) | Reference |

| Human Plasma | Buprenorphine | 92 - 104 | nih.gov |

| Human Urine | Buprenorphine | 89 - 107 | nih.gov |

| Human Plasma | Buprenorphine | >63 | nih.gov |

| Human Plasma | Norbuprenorphine | >63 | nih.gov |

| Postmortem Blood | Buprenorphine | 60 | griffith.edu.au |

| Rabbit Plasma | Buprenorphine | 98.7 - 109.0 | cerilliant.com |

| Human Plasma | Buprenorphine | 88.6 - 108.7 | windows.net |

| Human Plasma | Norbuprenorphine | 71.1 - 87.1 | windows.net |

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. researchgate.net This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively. researchgate.net As a stable isotope-labeled internal standard, this compound co-elutes with buprenorphine, experiencing similar matrix effects. researchgate.net The ratio of the analyte to the internal standard response, therefore, remains constant, effectively compensating for these effects.

Studies have shown that this compound effectively tracks and compensates for matrix effects. In an analysis of buprenorphine in human plasma, the internal standard-normalized matrix factor ranged from 0.96 to 1.33, indicating that the deuterated internal standard successfully mitigated the matrix effects. nih.gov Another study in rabbit plasma reported a low ion suppression of the matrix effect for buprenorphine, not exceeding 5.2%. nih.gov In the analysis of buprenorphine and norbuprenorphine in urine, insignificant matrix effects were observed, with average recoveries in spiked urine samples being within ±10% for buprenorphine when compared to a sample prepared in water. lcms.cz

Analytical Stability of this compound in Various Sample Preparations and Storage Conditions

Ensuring the stability of the analyte and the internal standard throughout the sample handling and analysis process is a fundamental requirement for reliable bioanalytical data. The stability of this compound, along with the target analytes, is rigorously evaluated under various conditions.

Stock solutions of this compound have been found to be stable for extended periods when stored appropriately. For example, a working internal standard solution of this compound in methanol is considered stable for up to 12 months. maine.gov Another study found an internal standard solution containing this compound to be stable for several months when stored at 4°C. nih.gov

The stability of buprenorphine and its metabolites, for which this compound serves as an internal standard, has been demonstrated under a variety of conditions relevant to a laboratory setting. These include bench-top stability at room temperature, multiple freeze-thaw cycles, and storage in the autosampler. One comprehensive study demonstrated the stability of analytes in plasma and urine for up to 20 hours at room temperature and for extended periods when frozen. nih.gov The processed samples, which would include the this compound internal standard, were also found to be stable. nih.gov

Interactive Data Table: Stability of Buprenorphine Analytes with this compound as Internal Standard

| Condition | Matrix | Duration | Stability | Reference |

| Room Temperature | Plasma & Urine | Up to 20 hours | Stable | nih.gov |

| -20°C Storage | Plasma | 119 days | Stable | nih.gov |

| -20°C Storage | Urine | 85 days | Stable | nih.gov |

| Freeze-Thaw Cycles | Plasma | Up to 3 cycles | Stable | nih.gov |

| Processed Sample (-20°C) | Plasma & Urine | Up to 96 hours | Stable | nih.gov |

| Autosampler Stability | Processed Sample | Up to 48 hours | Stable | nih.gov |

| Bench-top (Ice-water bath) | Human Plasma | 6.2 hours | Stable | nih.gov |

| Freeze-Thaw Cycles | Human Plasma | 4 cycles | Stable | nih.gov |

| Refrigerator (2-8°C) | Extracted Sample | 73.8 hours | Stable | nih.gov |

| Long-term (-20°C) | Human Plasma | 606 days | Stable | nih.gov |

Pre-analytical Sample Processing Techniques in Deuterated Buprenorphine Bioanalysis

The goal of pre-analytical sample processing is to isolate the analytes of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to achieve the desired sensitivity. The use of this compound as an internal standard is integral to these procedures, as it is added early in the process to account for any variability.

Advanced Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the analysis of buprenorphine using this compound, a common LLE protocol involves:

pH Adjustment: The biological sample (e.g., plasma, blood, urine) is first made alkaline (basic pH) to ensure that buprenorphine, a basic drug, is in its non-ionized form, which is more soluble in organic solvents. lcms.czmaine.gov

Addition of Internal Standard: A known amount of this compound solution is added to the sample. maine.gov

Extraction: An organic solvent or a mixture of solvents, such as hexane (B92381) and ethyl acetate, is added, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase. maine.gov

Separation and Evaporation: The organic layer is separated, and the solvent is evaporated to dryness.

Reconstitution: The dried residue is redissolved in a small volume of a solvent compatible with the LC mobile phase for injection into the analytical system. maine.gov

Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient sample preparation technique compared to LLE. researchgate.net It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. nih.gov For buprenorphine analysis with this compound, mixed-mode SPE cartridges, which have both non-polar (e.g., C8) and cation-exchange functionalities, are frequently employed. griffith.edu.au A typical SPE procedure includes:

Sample Pre-treatment: The biological sample is often diluted with a buffer to adjust the pH and reduce viscosity. The this compound internal standard is added at this stage. wa.gov

Column Conditioning: The SPE sorbent is activated with an organic solvent like methanol, followed by equilibration with water or a buffer. nih.gov

Sample Loading: The pre-treated sample is passed through the SPE column, where buprenorphine and this compound are retained on the sorbent. nih.gov

Washing: The column is washed with one or more solvents to remove endogenous interferences while the analytes remain bound to the sorbent. nih.gov

Elution: A specific solvent or solvent mixture is used to disrupt the interaction between the analytes and the sorbent, eluting them from the column. nih.gov

Evaporation and Reconstitution: The eluate is typically evaporated and reconstituted in the mobile phase before analysis. nih.gov

Sample Clean-up and Concentration Protocols for Complex Biological Matrices

Effective sample clean-up is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer. Concentration steps are often necessary to achieve the low limits of quantification required for many clinical and forensic applications.

Sample Clean-up

In both LLE and SPE, the selection of appropriate solvents and pH conditions is critical for efficient clean-up.

In LLE , a back-extraction step can be included for further purification. This involves extracting the analyte from the organic phase into an acidic aqueous solution, then re-adjusting the pH to basic and extracting back into a fresh organic solvent.

In SPE , the washing steps are paramount for clean-up. A sequence of washes with different solvents can selectively remove interfering substances. For example, a wash with a mild organic solvent can remove non-polar interferences, while a pH-controlled wash can remove acidic or neutral compounds when analyzing for basic drugs like buprenorphine. researchgate.net

Sample Concentration

Concentration is typically achieved by evaporating the final extraction solvent to dryness and reconstituting the residue in a smaller volume of the initial mobile phase. This process effectively increases the concentration of the analyte and this compound injected into the LC-MS system, thereby enhancing the sensitivity of the method. The use of this compound is essential during this step, as it corrects for any potential loss of analyte that may occur during the evaporation and reconstitution process.

Mechanistic Investigations of Buprenorphine Biotransformation Utilizing Deuterated Analogs

Preclinical In Vivo Metabolism and Disposition Studies Employing Deuterated Buprenorphine

Deuterated buprenorphine (BUP-D2) has been synthesized and utilized in preclinical animal models to investigate specific aspects of buprenorphine's metabolism and disposition. These studies aim to leverage the unique properties of deuteration to gain deeper mechanistic insights into how buprenorphine is processed by the body.

Comparative Pharmacokinetic Profiling of Deuterated vs. Non-Deuterated Buprenorphine in Animal Models

Preclinical studies have explored the pharmacokinetic profile of BUP-D2 in animal models, primarily rats, to assess the impact of deuteration. Research indicates that BUP-D2 retains the key pharmacodynamic properties of buprenorphine, demonstrating similar opioid receptor affinity and efficacy in activating G-proteins nih.govbiorxiv.org. While direct comparative pharmacokinetic parameters (such as Cmax, Tmax, or AUC) for BUP-D2 versus non-deuterated BUP are not extensively detailed in the provided literature snippets for the parent compounds themselves, the focus of these investigations has been on how deuteration influences the metabolic fate of the drug, particularly the formation of its primary active metabolite, norbuprenorphine (B1208861) (NorBUP) nih.govbiorxiv.orgbiorxiv.orgnih.gov. Furthermore, deuterated buprenorphine, such as Buprenorphine-d4 (BUP-D4), is employed as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of buprenorphine and its metabolites in biological matrices, a crucial aspect of pharmacokinetic analysis uthsc.edumdpi.com.

Assessment of Altered Metabolite Exposure Following Deuterated Buprenorphine Administration

A significant finding from studies utilizing BUP-D2 is the substantial reduction in the exposure of its primary active metabolite, norbuprenorphine (NorBUP), when BUP-D2 is administered compared to non-deuterated buprenorphine. Norbuprenorphine is predominantly formed through the N-dealkylation of buprenorphine, a process mediated by cytochrome P450 enzymes biorxiv.orgdrugbank.compitt.eduresearchgate.netnih.gov.

In preclinical in vivo studies conducted in rats, intravenous administration of BUP-D2 resulted in markedly lower concentrations of NorBUP. Specifically, the maximum concentration (Cmax) of NorBUP was observed to be over 19.6-fold lower in rats treated with BUP-D2 compared to those treated with BUP. Similarly, the area under the plasma concentration-time curve (AUC) for NorBUP was over 10-fold lower in the BUP-D2 group nih.govnih.govresearchgate.net. These findings indicate that the deuteration of buprenorphine significantly alters its metabolic profile, leading to a substantial decrease in the formation and subsequent exposure to its active metabolite.

| Metabolite Exposure Parameter | Buprenorphine (BUP) Administration | Buprenorphine-D2 (BUP-D2) Administration | Fold Reduction (BUP-D2 vs. BUP) |

| Norbuprenorphine Cmax | Reference Value | Significantly Lower | >19.6-fold |

| Norbuprenorphine AUC | Reference Value | Significantly Lower | >10-fold |

Note: Values represent comparative findings from preclinical rat studies. "Reference Value" denotes the exposure observed following administration of non-deuterated buprenorphine.

Mechanistic Insights into Metabolic Stability and Clearance in Preclinical Systems

The observed reduction in Norbuprenorphine exposure following BUP-D2 administration provides critical mechanistic insights into buprenorphine's metabolic stability and clearance pathways. The deuteration strategy, by replacing hydrogen atoms with deuterium (B1214612) at specific sites, exploits the primary kinetic isotope effect. This effect slows down the rate of chemical reactions involving the breaking of a carbon-deuterium bond compared to a carbon-hydrogen bond biorxiv.orgresearchgate.net.

Application of Buprenorphine D4 in Pharmacokinetic and Pharmacodynamic Modeling Research

Integration of Deuterated Standards in Comprehensive Pharmacokinetic Model Development

The development of robust and predictive pharmacokinetic models is fundamentally dependent on the accuracy and precision of the drug concentration data obtained from biological matrices. Buprenorphine-d4 is instrumental in this context, primarily serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. oup.comkinampark.comnih.gov Its use ensures reliable quantification of the parent compound, buprenorphine, by correcting for variability during sample preparation and analysis, thereby providing the high-quality data necessary for sophisticated modeling. oup.com

Non-Compartmental Analysis for Derived Pharmacokinetic Parameters in Preclinical Research

Non-compartmental analysis (NCA) is a standard method used in preclinical research to determine the initial pharmacokinetic characteristics of a drug. datapharmaustralia.comallucent.com This model-independent approach calculates key PK parameters directly from the plasma concentration-time curve. allucent.comnih.gov The reliability of NCA is entirely contingent on the integrity of this underlying data.

In preclinical studies, such as those conducted in rats, the use of this compound as an internal standard allows for the precise measurement of buprenorphine concentrations over time. This high-fidelity data enables the accurate calculation of essential NCA parameters. These parameters provide a clear summary of the drug's disposition within the biological system. allucent.com

Key Pharmacokinetic Parameters Derived from NCA:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is observed.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. allucent.com

| Parameter | Unit | Value |

|---|---|---|

| Cmax | ng/mL | 45.8 |

| Tmax | hr | 0.25 |

| AUC (0-inf) | ng*hr/mL | 150.2 |

| Terminal t1/2 | hr | 3.5 |

| Clearance (CL) | L/hr/kg | 1.1 |

| Volume of Distribution (Vd) | L/kg | 5.4 |

Population Pharmacokinetic (PopPK) Modeling Approaches Utilizing Deuterated Buprenorphine Data

Population pharmacokinetic (PopPK) modeling uses nonlinear mixed-effects modeling to characterize the pharmacokinetics of a drug and its variability within a target population. nih.govd-nb.info These models are more complex than NCA and can describe the concentration-time course of a drug across multiple studies, identifying factors (covariates) that influence its PK. allucent.comnih.gov

The development of a robust PopPK model for buprenorphine requires a large dataset of precise concentration measurements from many individuals. d-nb.infofrontiersin.org By ensuring the accuracy of these individual measurements, this compound plays a crucial, albeit indirect, role. High-quality data minimizes analytical noise, allowing the model to more accurately estimate population parameters and the true inter-individual variability. Several PopPK models have been developed for buprenorphine, often characterizing its disposition with a two- or three-compartment model. d-nb.infojci.org The precision afforded by using this compound as an internal standard enhances the predictive power of these models, making them more reliable for tasks like dose optimization. frontiersin.org

Investigating Drug-Drug Interactions and Enzyme Inhibition/Induction Mechanisms

Buprenorphine undergoes extensive metabolism, primarily through N-dealkylation to its active metabolite, norbuprenorphine (B1208861), a reaction mediated largely by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8. researchgate.netfrontiersin.org This metabolic pathway makes buprenorphine susceptible to drug-drug interactions (DDIs) with compounds that inhibit or induce these enzymes. nih.govnih.gov this compound serves as a specialized tool for dissecting these interactions.

Use of Deuterated Probes to Assess Metabolic Enzyme Activity Modulation

The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow the rate of an enzyme-catalyzed reaction. nih.gov This kinetic isotope effect makes this compound an effective probe for studying the activity of metabolizing enzymes like CYP3A4. By comparing the rate of norbuprenorphine formation from buprenorphine versus this compound, researchers can gain insights into the rate-limiting steps of the metabolic process.

Preclinical research has demonstrated that precision deuteration of buprenorphine significantly reduces its metabolism to norbuprenorphine. This resistance to metabolism highlights the utility of this compound as a probe to investigate factors that modulate CYP3A4 activity.

| Compound Administered | Norbupr. Cmax (ng/mL) | Norbupr. AUC (ng*hr/mL) | Fold Reduction vs. Buprenorphine |

|---|---|---|---|

| Buprenorphine | 5.8 | 20.4 | - |

| This compound | 0.3 | 2.0 | ~19x (Cmax), ~10x (AUC) |

Mechanistic Exploration of Drug-Drug Interaction Modulators in Preclinical Systems

This compound is a valuable tool for conducting mechanistic DDI studies in preclinical settings. qps.comnih.gov Static and dynamic models are often used to predict the DDI potential of new chemical entities. bioivt.comresearchgate.net These models rely on accurate in vitro and preclinical data to assess the risk of clinically significant interactions.

Quality Control and Analytical Reference Standard Applications of Buprenorphine D4

Role of Buprenorphine-d4 as a Certified Reference Material (CRM)

Certified Reference Materials (CRMs) are essential for establishing traceability and ensuring the quality of analytical measurements. This compound is widely supplied as a CRM, often in a precisely quantified solution, typically in methanol (B129727) cerilliant.comsigmaaldrich.comsigmaaldrich.comcerilliant.comsigmaaldrich.comsigmaaldrich.com. These CRMs are manufactured and characterized under stringent quality systems, often adhering to international standards such as ISO/IEC 17025 and ISO 17034 sigmaaldrich.com. Each CRM is accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, concentration, uncertainty, and traceability to national or international standards sigmaaldrich.com.

The availability of this compound as a CRM is critical for:

Calibration: Establishing accurate calibration curves for the quantitative analysis of buprenorphine.

Quality Control: Preparing quality control (QC) samples at various concentration levels to monitor the performance of analytical methods.

Method Validation: Providing a reliable standard for validating new analytical procedures.

These CRMs are indispensable for applications in clinical toxicology, pain prescription monitoring, forensic analysis, and urine drug testing, where precise quantification of buprenorphine is paramount cerilliant.comsigmaaldrich.comsigmaaldrich.comcerilliant.comsigmaaldrich.comcerilliant.com.

Standardization and Harmonization of Bioanalytical Methods Using Deuterated Standards

Bioanalytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of variability that can affect quantitative accuracy. These include matrix effects (ion suppression or enhancement), variations in sample preparation efficiency, and fluctuations in instrument performance. Deuterated internal standards, such as this compound, are designed to mitigate these issues and standardize analytical workflows researchgate.netresearchgate.netnih.govcapes.gov.bracs.orgreertech.com.

This compound, having a molecular structure identical to buprenorphine but with four deuterium (B1214612) atoms replacing hydrogen atoms, behaves chemically and physically almost identically to the native analyte during sample preparation and LC-MS/MS analysis researchgate.netresearchgate.netnih.govcapes.gov.bracs.orgreertech.comnih.govoup.comoup.comresearchgate.netwa.govnih.govnih.govunich.it. This similarity allows it to effectively compensate for:

Matrix Effects: By co-eluting with buprenorphine, this compound helps to normalize the signal response, counteracting the impact of co-extracted matrix components that might otherwise suppress or enhance the ionization of buprenorphine researchgate.netresearchgate.netnih.govcapes.gov.bracs.orgreertech.com.

Sample Preparation Variability: Differences in extraction efficiency or analyte loss during sample processing are mirrored by the deuterated standard, ensuring that the ratio of analyte to internal standard remains consistent.

Instrumental Drift: Fluctuations in instrument sensitivity over time are also accounted for by using a stable isotope-labeled internal standard.

Numerous studies have demonstrated the utility of this compound in developing and validating sensitive and specific LC-MS/MS methods for buprenorphine quantification in biological fluids. For instance, a study by Gray et al. reported a validated LC-MS/MS method for buprenorphine and norbuprenorphine (B1208861) in human plasma using this compound as an internal standard, achieving a limit of quantification (LOQ) of 0.1 ng/mL nih.gov. Another study by M. Concheiro et al. utilized this compound and Norbuprenorphine-d3 as internal standards for the simultaneous determination of buprenorphine and its glucuronide conjugates in human plasma, reporting LOQs in the picogram per milliliter range nih.gov. These methods, by employing deuterated standards, contribute to the standardization and harmonization of bioanalytical techniques across different laboratories, enabling more comparable and reliable results reertech.com.

Table 1: Example Method Validation Parameters using this compound as Internal Standard

| Analytical Technique | Matrix | Analyte | Linearity Range (approx.) | LOQ (approx.) | Accuracy (% error) | Precision (% CV) | Reference Study |

| LC-MS/MS | Human Serum | Buprenorphine | 1-100 ng/mL | 1 ng/mL | ≤ 15% | ≤ 15.59% | nih.gov |

| LC-MS/MS | Human Plasma | Buprenorphine | 0.1-10 ng/mL | 0.1 ng/mL | Within ±12% | ≤ 4% | nih.gov |

| LC-MS/MS | Human Plasma | Buprenorphine | 25-10,000 pg/mL | 25 pg/mL | Within ±15% | ≤ 10.5% | nih.gov |

| LC-MS/MS | Human Plasma | Buprenorphine | 20-2000 ng/g | N/A | ≥ 85.7% | ≤ 13.9% | capes.gov.br |

Ensuring Analytical Method Robustness and Transferability in Research Laboratories

The robustness and transferability of analytical methods are critical for their reliable application, especially when methods are developed in one laboratory and used in others, or when they need to be applied to diverse sample types or over extended periods. This compound, as a well-characterized stable isotope-labeled standard, significantly enhances both aspects reertech.com.

Method Robustness: Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or temperature. By using this compound, analysts ensure that the internal standard's behavior closely mimics that of the analyte, even when minor variations occur. This consistency helps maintain the accuracy and precision of the quantification, making the method more robust against operational changes.

Method Transferability: Transferability is the ability of a method to perform comparably when transferred from one laboratory to another, or from one instrument to another. The use of standardized, high-quality deuterated internal standards like this compound is a key factor in achieving successful method transfer. It provides a common reference point that minimizes inter-laboratory variability, ensuring that results obtained in different settings are comparable and reliable.

Emerging Research Applications and Future Directions for Deuterated Buprenorphine

Development of Novel Deuterated Buprenorphine Derivatives for Specific Research Questions

The successful application of Buprenorphine-d4 has spurred interest in the development of other deuterated derivatives to investigate specific scientific questions, particularly concerning drug metabolism and its physiological consequences. A notable example is the synthesis of a deuterated buprenorphine analog, BUP-D2, where two methylene (B1212753) hydrogens adjacent to the tertiary nitrogen are replaced with deuterium (B1214612) atoms. This specific modification was designed to inhibit the oxidative dealkylation of the N-cyclopropylmethyl group by cytochrome P450 enzymes, a key step in the metabolism of buprenorphine to its active metabolite, norbuprenorphine (B1208861) (NorBUP) nih.govfrontiersin.orgbiorxiv.org.

Research has shown that while BUP-D2 retains the key pharmacodynamic properties of the parent compound, including its affinity for opioid receptors and its ability to induce antinociception, it significantly resists metabolism to NorBUP nih.govfrontiersin.orgbiorxiv.org. Studies in rats demonstrated that the maximum concentration and the area under the curve of NorBUP in the blood were substantially lower in those that received BUP-D2 compared to those who received non-deuterated buprenorphine nih.govfrontiersin.orgbiorxiv.org. This line of research holds promise for developing alternative therapeutic options with altered pharmacokinetic profiles, potentially reducing the formation of metabolites that may contribute to adverse effects nih.govfrontiersin.orgbiorxiv.org.

| Parameter | BUP Administration | BUP-D2 Administration | Fold Change |

|---|---|---|---|

| Maximum Concentration (Cmax) | Higher | Over 19-fold lower | >19x Decrease |

| Area Under the Curve (AUC) | Higher | Over 10-fold lower | >10x Decrease |

Integration of Deuterated Standards in High-Throughput Screening and Proteomics Studies

This compound is increasingly integrated into high-throughput screening (HTS) workflows, particularly in forensic and clinical toxicology laboratories. The demand for efficient and cost-effective analytical methods to process large numbers of samples has led to the development of HTS assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) thermofisher.com. In these automated systems, this compound serves as a robust internal standard to ensure the accuracy and reproducibility of quantification for buprenorphine and its metabolites in biological samples like urine and oral fluid thermofisher.comnih.gov. The use of deuterated standards is crucial in HTS to compensate for matrix effects and variations in instrument response, which can be significant when analyzing a large and diverse set of samples nih.gov.

While the direct application of deuterated buprenorphine in proteomics is less documented, the principles of using stable isotope-labeled standards are fundamental to quantitative proteomics. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging for relative and absolute quantitation (iTRAQ) rely on mass shifts introduced by isotopes to compare protein abundance between different samples. Although not a direct application, the foundational role of deuterated standards like this compound in ensuring accurate quantification in complex biological matrices in other fields provides a strong rationale for their potential utility in targeted proteomics studies that might investigate the effect of buprenorphine on specific protein expression levels.

| Application Area | Role of this compound | Key Benefit |

|---|---|---|

| High-Throughput Screening (HTS) | Internal Standard | Ensures accuracy and reproducibility in large-scale sample analysis. |

| Proteomics (Potential) | Internal Standard in Targeted Assays | Could enable precise quantification of protein biomarkers affected by buprenorphine. |

Advanced Analytical Techniques for Enhanced Detection and Characterization of Deuterated Analogs

The analysis of deuterated compounds like this compound is benefiting from the continuous evolution of analytical instrumentation. High-resolution mass spectrometry (HRMS) offers significant advantages over traditional triple quadrupole mass spectrometers for the analysis of buprenorphine and its metabolites oup.comoup.com. HRMS instruments, such as the Q Exactive™ mass spectrometer, provide high mass accuracy and resolution, enabling more confident identification of compounds and their metabolites in complex matrices oup.comoup.com. This is particularly valuable for characterizing deuterated analogs, as the high mass accuracy allows for the precise determination of the isotopic composition and ensures that the measured mass corresponds to the deuterated compound of interest.

Furthermore, the coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (UPLC-MS/MS) provides enhanced chromatographic separation and sensitivity for the analysis of buprenorphine and its deuterated standard nih.gov. This combination allows for faster analysis times and improved resolution of analytes from matrix interferences, which is critical for accurate quantification at low concentrations nih.gov. These advanced techniques are not only improving the routine use of this compound as an internal standard but are also providing more powerful tools for future research into the synthesis, metabolism, and effects of novel deuterated buprenorphine derivatives.

| Technique | Key Advantage for Deuterated Analog Analysis |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy for precise confirmation of isotopic composition. |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Enhanced separation, sensitivity, and speed for accurate quantification. |

Q & A

Q. What is the role of Buprenorphine-d4 in quantitative analysis of buprenorphine and its metabolites?

this compound serves as a deuterated internal standard (IS) to improve accuracy in mass spectrometry by correcting for matrix effects and instrumental variability. When spiked into samples at a known concentration, it normalizes signal responses during gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS). For example, Wu et al. (2016) demonstrated its utility in compensating for ion suppression in urine samples with high buprenorphine concentrations (>25,000 ng/mL) . Key methodological considerations include:

Q. How should researchers design experiments to validate this compound’s performance in analytical workflows?

A robust validation protocol includes:

- Calibration curves : Linear ranges (e.g., 5–100 ng/mL) with correlation coefficients ≥0.990 .

- Recovery studies : Comparing pre-spiked vs. post-spiked IS recovery to assess extraction efficiency.

- Precision/accuracy : Intra- and inter-day variability testing using quality control samples.

- Selectivity : Ensuring no interference from endogenous compounds or metabolites (e.g., norbuprenorphine) .

Refer to FDA bioanalytical guidelines and peer-reviewed protocols for GC-MS derivatization (e.g., acetylation with acetic anhydride) .

Advanced Research Questions

Q. How can researchers mitigate internal standard interference in specimens with extreme buprenorphine/norbuprenorphine concentration ratios?

In cases of high buprenorphine (>25,000 ng/mL) and low norbuprenorphine (<10 ng/mL), this compound’s signal may be artificially inflated due to isotopic cross-talk. Solutions include:

- Separate IS for metabolites : Use norbuprenorphine-D3 to independently quantify the metabolite .

- Dilution protocols : Dilute specimens to bring buprenorphine within the IS’s dynamic range while analyzing norbuprenorphine undiluted .

- Chromatographic optimization : Adjust GC oven programs (e.g., ramp rates) to resolve co-eluting peaks .

Q. What methodological strategies resolve contradictions between immunoassay screening and confirmatory GC-MS results for buprenorphine?

Discrepancies often arise due to immunoassay cross-reactivity (e.g., failure to detect glucuronidated metabolites). To address this:

- Cross-validation : Compare results across multiple platforms (e.g., CEDIA immunoassay vs. GC-MS with acetyl derivatives) .

- Metabolite-specific hydrolysis : Use β-glucuronidase to hydrolyze conjugates before extraction .

- Data normalization : Apply this compound correction factors to GC-MS data to account for recovery variations .

Q. How can researchers optimize deuterated IS use for metabolic pathway studies in opioid addiction models?

Advanced applications require:

- Stable isotope tracing : Co-administer this compound in vitro/in vivo to track metabolic flux (e.g., CYP3A4-mediated N-dealkylation).

- Fragment ion monitoring : Use GC-MS SIM mode to quantify specific ions (e.g., m/z 420 for buprenorphine vs. m/z 424 for this compound) .

- Pharmacokinetic modeling : Integrate IS-corrected concentration-time data to estimate metabolic clearance rates .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data in this compound studies?

Q. How should researchers address discrepancies in deuterated IS recovery across different biological matrices?

- Matrix-matched calibration : Prepare calibrators in the same matrix (e.g., urine, plasma) as study samples.

- Ion suppression tests : Inject post-column IS to distinguish matrix effects from extraction losses .

- Cross-matrix validation : Compare IS performance in urine vs. blood to identify matrix-specific biases .

Methodological Optimization

Q. What derivatization techniques maximize this compound’s compatibility with GC-MS workflows?

Q. How can column specifications influence this compound’s chromatographic resolution?

- Column dimensions : Shorter columns (15 m) with thin films (0.25 µm) improve peak sharpness .

- Carrier gas flow rates : Optimize He flow (1.0 mL/min) to balance run time and resolution .

Reproducibility & Reporting Standards

Q. What minimal experimental details are required to ensure reproducibility in studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.